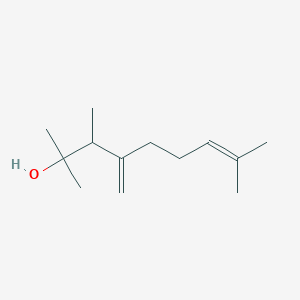![molecular formula C19H26O B14593856 {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene CAS No. 61634-53-5](/img/structure/B14593856.png)
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with dimethyl groups and a butoxy group linked to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene typically involves multiple steps, starting with the preparation of the cyclohexadiene derivative. This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective methylation. The butoxy group is introduced via an etherification reaction, where the appropriate alcohol reacts with an alkyl halide under basic conditions. Finally, the benzene ring is attached through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}toluene
- {[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}phenol
Propriétés
Numéro CAS |
61634-53-5 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1,3-dimethyl-3-(4-phenylmethoxybutyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C19H26O/c1-17-9-8-13-19(2,15-17)12-6-7-14-20-16-18-10-4-3-5-11-18/h3-5,8,10-11,13,15H,6-7,9,12,14,16H2,1-2H3 |
Clé InChI |
PUJHKDGRMNTUIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=CC1)(C)CCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



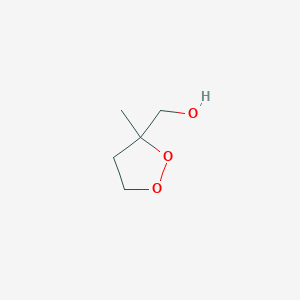
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
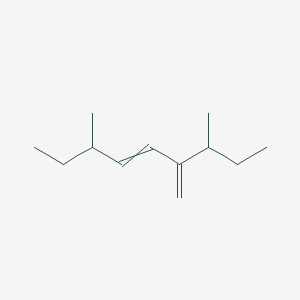
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)

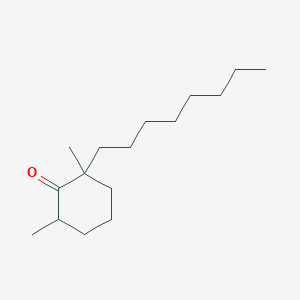
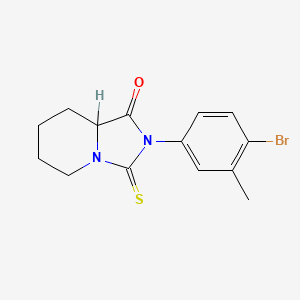


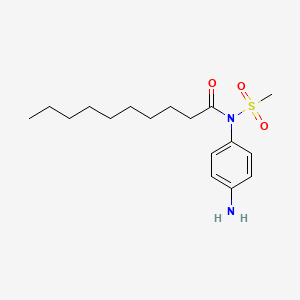
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
